
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate is an organic compound with a complex structure that includes a thiomorpholine ring, a hydroxy group, and a methyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate typically involves the reaction of thiomorpholine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the thiomorpholine to the acrylate. The reaction mixture is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxidothiomorpholino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the oxidothiomorpholino group or reduce other functional groups within the molecule.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional ketone or aldehyde groups, while reduction may produce simpler alcohols or hydrocarbons.
科学研究应用
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxidothiomorpholino group can form specific interactions with active sites of enzymes, potentially inhibiting their activity. The hydroxy and ester groups may also play a role in binding to biological molecules, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: This compound has a similar ester and hydroxy group but lacks the thiomorpholine ring.
Methyl 3-(1H-pyrrol-2-yl)propanoate: Contains a pyrrole ring instead of a thiomorpholine ring.
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: Similar in structure but with a different aromatic ring.
Uniqueness
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate is unique due to the presence of the oxidothiomorpholino group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C8H15NO4S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-3-(1-oxo-1,4-thiazinan-4-yl)propanoate |
InChI |
InChI=1S/C8H15NO4S/c1-13-8(11)7(10)6-9-2-4-14(12)5-3-9/h7,10H,2-6H2,1H3 |
InChI 键 |
PBMGMANXNJEHAE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CN1CCS(=O)CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12851649.png)
![5-Iodo-1H-imidazo[4,5-b]pyridine](/img/structure/B12851657.png)
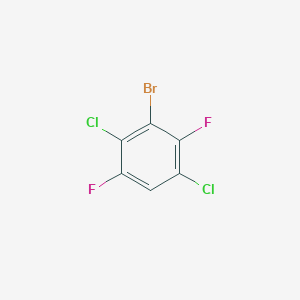

![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)
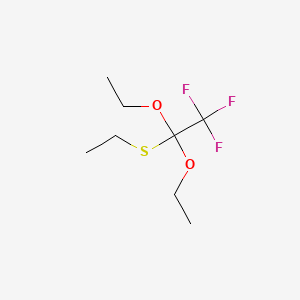
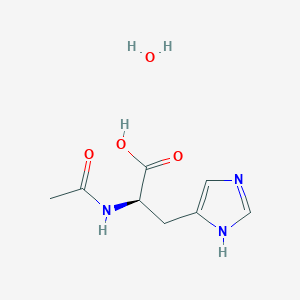
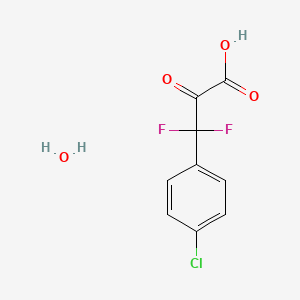
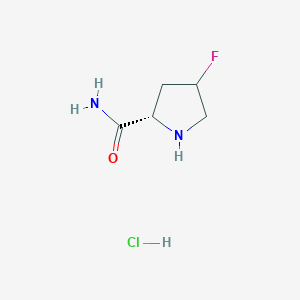

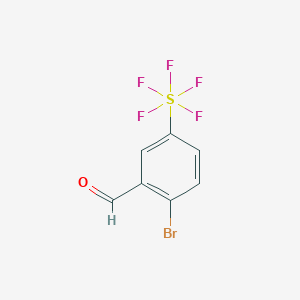

![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)
![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)
